1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate
Description
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate is a quaternary ammonium salt characterized by a piperidinium cation fused with a 4,5-dimethyl-1,3-dithiol-2-ylidene moiety and a tetrafluoroborate (BF₄⁻) counterion.
Properties
Molecular Formula |
C10H16BF4NS2 |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,3-dithiol-2-ylidene)piperidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H16NS2.BF4/c1-8-9(2)13-10(12-8)11-6-4-3-5-7-11;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
InChI Key |
ACSCYWOSKSRUPA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(SC(=[N+]2CCCCC2)S1)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Piperidinium Carbodithioate
A key method reported involves the condensation of piperidinium 1-piperidinocarbodithioate with a suitable bromo-ketone to obtain an intermediate that undergoes cyclization to form the 1,3-dithiolium salt.
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Preparation of piperidinium 1-piperidinocarbodithioate | Carbon disulfide added slowly to piperidine in acetone at 10°C | Piperidinium 1-piperidinocarbodithioate (colorless crystals, 91% yield) |
| 2 | Condensation with 3-bromo-2-butanone | Stirring in acetone | α-Methylacetonyl 1-piperidinocarbodithioate |
| 3 | Cyclization with 70% perchloric acid | Acid treatment | 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)-piperidinium perchlorate salt |
| 4 | Reduction with sodium borohydride | Reduction of immonium salt | 2-Piperidino-4,5-dimethyl-1,3-dithiole |
| 5 | Treatment with perchloric acid | Formation of perchlorate salt | 4,5-Dimethyl-1,3-dithiolium perchlorate |
This method, described by Buza and Gradowska (1980), offers a relatively safe and simplified route to 4,5-dimethyl-1,3-dithiolium salts, which can be adapted for tetrafluoroborate salt formation by substituting the acid with tetrafluoroboric acid.
Alternative Synthetic Route from 4,5-Dimethyl-1,3-dithiole-2-thione
Another route starts from 4,5-dimethyl-1,3-dithiole-2-thione, which undergoes:
- S-methylation with methyl iodide to form a 2-thiomethyl derivative.
- Reduction with sodium borohydride to yield the corresponding 2-thiomethyl-4,5-dimethyl-1,3-dithiole.
- Treatment with strong acid (e.g., tetrafluoroboric acid) to form the 1,3-dithiolium salt.
This route is more complex but allows for functional group manipulation at the 2-position of the dithiole ring.
Salt Formation with Tetrafluoroborate Anion
The final step in preparing 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate involves metathesis or direct acidification with tetrafluoroboric acid (HBF4) to exchange the perchlorate or other anions with tetrafluoroborate, yielding the stable tetrafluoroborate salt.
Experimental Data and Characterization
Key Experimental Observations
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra of intermediates and final products are typically recorded using tetramethylsilane (TMS) as internal standard.
- Infrared Spectroscopy (IR): IR spectra confirm the presence of functional groups characteristic of the 1,3-dithiolium ring.
- Melting Points: The salts have distinct melting points used for purity assessment.
- Yields: The condensation and cyclization steps generally provide high yields (above 90% in some cases).
Comparative Data Table of Preparation Steps
| Compound / Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Piperidinium 1-piperidinocarbodithioate | Piperidine + Carbon disulfide | 10°C in acetone | 91 | Colorless crystals |
| α-Methylacetonyl 1-piperidinocarbodithioate | Piperidinium carbodithioate + 3-bromo-2-butanone | Stirring in acetone | Not specified | Intermediate |
| Cyclization to 1,3-dithiolium salt | 70% Perchloric acid | Acid treatment | High | Perchlorate salt formed |
| Reduction to 2-piperidino-4,5-dimethyl-1,3-dithiole | Sodium borohydride | Reduction | Excellent | Immonium salt reduced |
| Final salt formation | Tetrafluoroboric acid (HBF4) | Acidification | Not specified | Tetrafluoroborate salt |
Research Discoveries and Notes
- The synthetic methods for 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium salts are adaptations of classical 1,3-dithiolium salt chemistry.
- The choice of acid for cyclization and salt formation (perchloric acid vs. tetrafluoroboric acid) influences the counterion and stability of the final compound.
- Sodium borohydride reduction is a key step to convert immonium intermediates to dithiole derivatives.
- The tetrafluoroborate salt form is favored for its stability and utility in organic synthesis applications.
- Experimental details such as NMR and IR spectra, melting points, and yields provide essential characterization data for confirming compound identity and purity.
Chemical Reactions Analysis
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinium moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate exerts its effects involves interactions with various molecular targets and pathways. The dithiol ring can participate in redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. The piperidinium moiety can interact with biological membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Key Differences :
- Functional Groups : The 4,5-dimethyl-1,3-dithiol-2-ylidene group distinguishes it from simpler tetrafluoroborates (e.g., dimethylpiperidinium) by enabling redox activity and conjugation, akin to dithiolanylium derivatives .
Physicochemical Properties
- Thermal Stability : Piperidinium salts (e.g., dimethylpiperidinium BF₄⁻) exhibit higher decomposition temperatures (~300°C) than imidazolium analogs, suggesting superior stability for high-temperature applications .
- Solubility : The dithiolene moiety may enhance solubility in polar aprotic solvents (e.g., acetonitrile) compared to purely aliphatic tetrafluoroborates .
- Redox Activity: The conjugated dithiol-2-ylidene system enables electron transfer, similar to Wittig reagents in , but distinct from non-conjugated salts like 1-Dodecyl-3-methylimidazolium BF₄⁻ .
Biological Activity
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidinium moiety linked to a dithiolene structure. Its molecular formula is , with a molecular weight of approximately 301.2 g/mol .
Research indicates that compounds containing dithiolene structures often exhibit significant biological activity due to their ability to participate in redox reactions. The 1,3-dithiolium salts have been studied for their roles in various biochemical pathways, including antioxidant activity and enzyme inhibition .
Antioxidant Properties
Dithiolenes are known for their antioxidant capabilities. Studies have shown that related compounds can scavenge free radicals and reduce oxidative stress in cellular systems. For instance, the ability of dithiolenes to chelate metal ions can prevent the formation of reactive oxygen species (ROS), contributing to their protective effects against oxidative damage .
Neuroprotective Effects
In vitro studies suggest that dithiolene derivatives may protect neuronal cells from oxidative stress-induced apoptosis. For example, compounds structurally similar to this compound have demonstrated neuroprotective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in neuronal cell lines like SH-SY5Y. The proposed mechanism involves the activation of survival signaling pathways such as ERK/MAPK and PI3K/Akt pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Research indicates that dithiolene derivatives can inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating conditions related to metabolic dysregulation or inflammation .
Case Studies
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Wittig reaction | Ylide + Piperidine, RT, DCM | 84 | |
| Acid-catalyzed cyclization | Piperidinoearbodithioate + HBF₄, HCl, reflux | 60–75 |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Critical for verifying the dithiolylidene-piperidinium core. For example, characteristic shifts for the dithiole ring protons appear at δ 6.4–6.6 ppm, while piperidinium protons resonate at δ 2.4–3.9 ppm .
- X-ray crystallography : Resolves nonbonded interactions (e.g., S···O contacts <3.3 Å) that stabilize the planar dithiolylidene moiety. SHELX software (SHELXL/SHELXS) is widely used for refinement .
- Mass spectrometry (FAB/MS) : Confirms molecular ion peaks (e.g., m/z 504 for the parent ion) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Toxicity : Classified as acute oral toxicity (Category 4) and skin/eye irritant (Category 1). Use gloves, goggles, and lab coats to avoid direct contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous runoff into drains .
Advanced: How do nonbonded intramolecular interactions (e.g., S···O) observed in X-ray structures influence the compound's reactivity and stability?
Answer:
X-ray studies reveal short S···O contacts (e.g., 3.1 Å in derivative structures), which enhance planarization of the dithiolylidene system. This stabilizes the π-conjugated framework, increasing redox reversibility in electrochemical applications. However, steric strain from these interactions may reduce solubility in nonpolar solvents, necessitating polar aprotic media (e.g., DMF) for reactions .
Advanced: What methodologies are employed to analyze the electrochemical behavior of this compound, particularly in redox systems?
Answer:
- Cyclic voltammetry (CV) : Measures redox potentials (e.g., Epa = 0.82 V vs. SCE in benzonitrile) to assess electron-transfer reversibility. Irreversible peaks may indicate follow-up reactions (e.g., oxidative cyclization) .
- Chemical oxidation : Nitrosyl tetrafluoroborate (NOBF₄) induces cyclization to dicationic species, monitored via UV-vis spectroscopy .
- Ionic liquid applications : When paired with bis(trifluoromethylsulfonyl)imide, the compound exhibits high ionic conductivity (10⁻³ S/cm at 25°C), relevant for battery electrolytes .
Advanced: How can discrepancies in synthesis yields from different methods (e.g., acid-catalyzed vs. alkylation) be systematically investigated?
Answer:
- Variable screening : Use design-of-experiment (DoE) approaches to test parameters (temperature, solvent polarity, counterion source).
- Mechanistic probes : Isotopic labeling (e.g., deuterated piperidine) tracks substitution efficiency in Wittig vs. acid-catalyzed routes .
- Side-product analysis : LC-MS identifies byproducts (e.g., over-alkylated species) that reduce yield.
Q. Table 2: Yield Discrepancy Analysis
| Factor | Wittig Route Impact | Acid-Catalyzed Impact |
|---|---|---|
| Solvent polarity | High (DCM optimal) | Moderate (EtOH/H₂O) |
| Base strength | Critical (DIEA) | Not applicable |
| Counterion exchange | Minor | Major (HBF₄ purity) |
Advanced: What role does the tetrafluoroborate anion play in stabilizing the compound for applications in ionic liquids?
Answer:
The BF₄⁻ anion contributes to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
